N-(4-{[(4Z)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}phenyl)acetamide
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Overview
Description
N-(4-{[(4Z)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}phenyl)acetamide is a complex organic compound with the molecular formula C12H11N3O2S. This compound is known for its unique structure, which includes an imidazolidinone ring and a phenylacetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(4Z)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}phenyl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve more scalable and economical methods, such as solvent-free reactions or fusion techniques. These methods are designed to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(4Z)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions may vary, but they often involve controlled temperatures and specific solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(4-{[(4Z)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}phenyl)acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-{[(4Z)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s imidazolidinone ring and phenylacetamide group allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has a similar structure but includes a thiazole ring and a bromophenyl group.
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: This compound features a diethylsulfamoyl group, which imparts different chemical properties.
Uniqueness
N-(4-{[(4Z)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}phenyl)acetamide is unique due to its imidazolidinone ring and phenylacetamide group, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
N-[4-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-7(16)13-9-4-2-8(3-5-9)6-10-11(17)15-12(18)14-10/h2-6H,1H3,(H,13,16)(H2,14,15,17,18)/b10-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWCACRAESFLQU-POHAHGRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=C2C(=O)NC(=S)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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